Lipophilicity (XLogP3-AA) Differentiation Between (5-(Pyridazin-3-yl)pyridin-3-yl)methanol and its 4-Pyridazinyl Isomer
The target compound exhibits an XLogP3-AA value of -0.4, indicating slightly greater lipophilicity compared to its 4-pyridazinyl isomer (CAS 1346687-49-7), which has a computed XLogP3-AA of -0.5 [1]. This difference in partition coefficient can influence membrane permeability and metabolic stability.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | (5-(Pyridazin-4-yl)pyridin-3-yl)methanol (CAS 1346687-49-7): -0.5 |
| Quantified Difference | Δ = +0.1 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Even a 0.1 logP unit shift can alter a compound's passive diffusion rate across cell membranes and its binding to plasma proteins, making this a critical parameter for lead optimization.
- [1] PubChem. (2025). (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CID 71301600) and (5-(Pyridazin-4-yl)pyridin-3-yl)methanol (CID 71301602). XLogP3-AA computed properties. View Source
